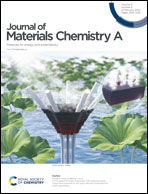A highly active defect engineered Cl-doped carbon catalyst for the N2 reduction reaction†
Journal of Materials Chemistry A Pub Date: 2020-12-24 DOI: 10.1039/D0TA11298D
Abstract
eNRR is a promisingly environment-friendly strategy to obtain ammonia under ambient conditions. For metal-based catalysts, the competitive adsorption of H+ over N2 remains the primary hurdle for high ammonia yield and faradaic efficiency. Carbon-based metal-free catalysts attract our attention for the potential of being promising NRR catalysts due to their natural low HER activity. In this study, we prepared a modified Zn-based metal–organic framework (Zn-BTC) decorated with Cl ions by simply adding NaCl in the synthetic process. The existence of Cl ions in the framework contributes to the generation of large pores during thermolysis. Moreover, –Cl and –COCl species were formed in situ and connected with carbon atoms in the defect area. Benefitting from such a structure, this catalyst achieves a high ammonia yield rate of 103.96 μg h−1 mgcat−1 and a faradaic efficiency of 21.71% at room temperature. Theoretical results also proved that the newly produced –COCl and –Cl functional groups could attract more electrons from adjacent carbon atoms due to their stronger electronegativity, thus improving its affinity towards N2 while lowering the HER activity as reactive sites.

Recommended Literature
- [1] A GBI@PPyNWs-based prototype of reusable fluorescence sensor for the detection of Fe3+ in aqueous solution†
- [2] The IPEA dilemma in CASPT2†
- [3] Viscoelastic detergent solutions
- [4] Optimizing the energy storage properties of antiferroelectric ceramics by modulating the phase structure via constructing a novel binary composite†
- [5] Molecular states and spin crossover of hemin studied by DNA origami enabled single-molecule surface-enhanced Raman scattering†
- [6] Guest-induced supramolecular chirality in a ditopic azoprobe–cyclodextrin complex in water†
- [7] Protein immobilisation on perpendicularly aligned gold tipped nanorod assemblies†
- [8] Electromagnetic and microwave-absorbing properties of magnetic nickel ferrite nanocrystals†
- [9] Contents list
- [10] Thermal evaporation-induced anhydrous synthesis of Fe3O4–graphene composite with enhanced rate performance and cyclic stability for lithium ion batteries†










